4-Ethoxyphenoxyacetic acid

Description

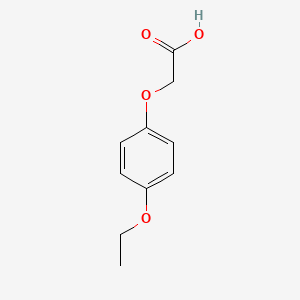

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVKLONIKJVUPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201397 | |

| Record name | 4-Ethoxyphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5327-91-3 | |

| Record name | 2-(4-Ethoxyphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5327-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxyphenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005327913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5327-91-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethoxyphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxyphenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHOXYPHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYD776SC2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Ethoxyphenoxyacetic acid mechanism of action in plants

An In-depth Technical Guide to the Mechanism of Action of 4-Ethoxyphenoxyacetic Acid in Plants

Abstract

This compound is a member of the phenoxyacetic acid class of synthetic auxins, which exert their primary biological effects in plants by mimicking the action of the natural plant hormone indole-3-acetic acid (IAA).[1][2] This guide delineates the molecular mechanism underpinning the activity of this compound, from receptor perception to the downstream physiological events that culminate in its characteristic herbicidal effects on susceptible species. We will explore the core signaling cascade involving the TIR1/AFB co-receptor complex, the degradation of Aux/IAA transcriptional repressors, and the subsequent activation of auxin response factors (ARFs).[3][4][5] Furthermore, this document provides detailed experimental protocols for the validation and quantification of auxin-like activity, offering researchers a practical framework for investigating compounds within this class.

Introduction: The Phenoxyacetic Acids as Synthetic Auxins

The discovery of phenoxyacetic acids in the 1940s marked a pivotal moment in agriculture, introducing a class of synthetic compounds capable of acting as potent plant growth regulators.[2] These molecules, including well-known herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), are structural analogs of the endogenous plant hormone IAA.[1][2][6] this compound belongs to this family and shares the core phenoxyacetic acid structure essential for its biological activity.[1][7][8] These synthetic auxins are particularly effective against broadleaf (dicotyledonous) plants, inducing rapid, uncontrolled growth that ultimately leads to plant death, while monocotyledonous crops like corn and wheat remain relatively unaffected.[1][2][9] Their stability and persistence within the plant, compared to the rapidly metabolized IAA, are key to their efficacy as herbicides.[6][10]

The Core Mechanism: Hijacking the Natural Auxin Signaling Pathway

The efficacy of this compound and other synthetic auxins stems from their ability to mimic IAA and persistently activate the plant's natural auxin signaling pathway.[6][11] In a healthy plant, auxin gradients control nearly every aspect of growth and development, including cell division, elongation, and differentiation.[11][12] Synthetic auxins co-opt this intricate system, but unlike IAA which is subject to tight homeostatic control, they cause a sustained and overwhelming activation of the auxin response.[5][6] This leads to a catastrophic loss of coordinated growth.

The central molecular events occur within the cell nucleus and involve a concise and elegant signal transduction pathway.[3][5] The key players are a trio of protein families: the TIR1/AFB receptors, the Aux/IAA transcriptional repressors, and the ARF transcription factors.[4][5]

Perception by the TIR1/AFB Co-Receptor Complex

The primary site of action for auxins is the SCFTIR1/AFB E3 ubiquitin ligase complex.[4][12] The F-box protein component, either TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs, functions as the direct auxin receptor.[3][13] this compound, acting as an IAA mimic, binds to a pocket on the TIR1/AFB protein. This binding event does not occur in isolation; it acts as a "molecular glue," inducing a conformational change that dramatically increases the affinity of the TIR1/AFB protein for its target substrates: the Aux/IAA repressor proteins.[3][14]

Triggering the Degradation of Aux/IAA Repressors

In the absence of high auxin concentrations, Aux/IAA proteins bind to and inhibit the activity of ARF transcription factors, effectively silencing the expression of auxin-responsive genes.[5][14] When this compound binds to TIR1/AFB, the resulting stable TIR1/AFB-Aux/IAA complex targets the Aux/IAA protein for ubiquitination.[4] This process flags the Aux/IAA repressor for rapid degradation by the 26S proteasome, a cellular machinery responsible for recycling proteins.[12][14]

Liberation of ARFs and Uncontrolled Gene Expression

The degradation of the Aux/IAA repressors is the critical activation step. Their removal liberates the ARF transcription factors, which are now free to bind to Auxin Response Elements (AuxREs) in the promoter regions of hundreds of downstream genes, leading to a massive wave of transcriptional activation.[5][14][15] This uncontrolled gene expression disrupts normal cellular processes, leading to the physiological symptoms associated with synthetic auxin herbicides.[16]

Figure 1: The nuclear auxin signaling pathway hijacked by this compound.

Physiological Consequences of Auxin Overload

The massive transcriptional reprogramming induced by this compound leads to a cascade of physiological disruptions. The plant essentially receives a persistent signal to grow in an uncontrolled and uncoordinated manner.

-

Ethylene and Abscisic Acid (ABA) Production: Many activated genes are involved in the synthesis of other plant hormones, particularly ethylene and ABA, which contribute to senescence and stress responses.[16][17]

-

Abnormal Growth (Epinasty): The most visible symptoms include twisting of stems and petioles (epinasty), leaf cupping, and the formation of callus tissue.[11] This is a direct result of differential growth rates in tissues that are overwhelmed by the auxin signal.

-

Metabolic Disruption: The plant's resources are diverted to fuel this abnormal growth, interfering with essential metabolic processes, nutrient transport, and protein synthesis, ultimately leading to plant death.[11]

-

Selectivity: Dicot plants are generally more susceptible to phenoxy herbicides than monocots.[2][9] While the exact basis is complex, it is thought to involve differences in vascular structure, metabolism, and potentially the composition of the auxin signaling machinery between the two plant groups.

The differential binding affinities of various synthetic auxins to different TIR1/AFB receptors can also contribute to their specific activities and selectivities.[18]

| Auxin Compound | Receptor Target | Relative Binding Affinity (vs. IAA) | Reference(s) |

| Indole-3-acetic acid (IAA) | AtTIR1, AtAFB2, AtAFB5 | High (Baseline) | [18] |

| 2,4-D | AtTIR1 | Lower (29% of IAA) | [18] |

| 2,4-D | AtAFB2 | Lower (22% of IAA) | [18] |

| 2,4-D | AtAFB5 | Lower (40% of IAA) | [18] |

| Mecoprop | AtTIR1 | Higher than 2,4-D | [18] |

| Dicamba | AtTIR1, AtAFB2, AtAFB5 | Low | [18] |

| Table 1: Comparative binding affinities of selected natural and synthetic auxins to Arabidopsis thaliana (At) auxin receptors. Data illustrates the principle of differential receptor interaction. |

Experimental Validation Frameworks

Validating the mechanism of action for a compound like this compound requires robust bioassays and precise analytical chemistry.

Protocol: Avena Curvature Test for Auxin Activity

This classic bioassay provides a qualitative and semi-quantitative measure of auxin-like activity based on the principle of cell elongation.[19]

Objective: To determine if this compound induces cell elongation characteristic of auxins.

Materials:

-

Oat (Avena sativa) seeds

-

Petri dishes, filter paper

-

Test solutions of this compound (e.g., 0.1, 1, 10, 100 mg/L)

-

IAA solution (positive control), deionized water (negative control)

-

Agar blocks (1% agar)

-

Dark growth chamber or light-proof box

-

Red safe-light

-

Scalpel or razor blade, ruler

Methodology:

-

Germination: Germinate oat seeds on moist filter paper in darkness for approximately 3 days until coleoptiles are 2-3 cm long.

-

Preparation: Working under a red safe-light (to prevent phototropic responses), excise the apical 2-3 mm from the coleoptile tips. This removes the primary source of endogenous auxin.

-

Depletion: Place the decapitated coleoptiles on a moist surface for 1-2 hours to deplete any remaining endogenous auxin.

-

Application: Prepare 1% agar blocks and cut them into small, uniform cubes (e.g., 2x2x2 mm). Soak separate sets of blocks in the negative control, positive control (IAA), and various concentrations of the this compound test solution for at least 1 hour.

-

Assay: Excise a 1 cm segment from the sub-apical region of the depleted coleoptiles. Place an agar block asymmetrically on one side of the cut surface of each coleoptile segment.

-

Incubation: Place the segments upright in a high-humidity chamber and incubate in the dark for 1.5 to 2 hours.

-

Measurement: The side of the coleoptile in contact with the auxin-containing block will elongate more rapidly, causing the segment to curve. Measure the angle of curvature. The degree of curvature is proportional to the auxin activity of the substance in the agar block.

Expected Outcome: Coleoptiles treated with this compound should exhibit a dose-dependent curvature, similar to the IAA positive control, while the negative control shows no significant bending.

Protocol: Quantification of Auxins by GC-MS/MS

Modern, high-throughput analysis relies on mass spectrometry to accurately quantify auxins and their precursors from minute tissue samples. This protocol is adapted from established methods.[20][21]

Objective: To precisely measure the concentration of this compound and endogenous IAA in plant tissue following treatment.

Materials:

-

Plant tissue (e.g., Arabidopsis seedlings, 10-20 mg fresh weight)

-

Liquid nitrogen

-

Stable-labeled internal standards (e.g., ¹³C₆-IAA)

-

Extraction buffer (e.g., isopropanol with 0.1% formic acid)

-

Solid Phase Extraction (SPE) C18 tips

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS)

Methodology:

-

Sample Harvest & Homogenization: Flash-freeze plant tissue in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue into a fine powder.

-

Extraction: Immediately add ice-cold extraction buffer and a known quantity of the stable-labeled internal standard. The internal standard is critical for accurate quantification as it corrects for sample loss during preparation. Vortex vigorously and incubate on ice.

-

Purification (SPE): Centrifuge the homogenate to pellet debris. Condition an SPE tip according to the manufacturer's instructions. Load the supernatant onto the SPE tip. Wash the tip to remove interfering compounds and then elute the analytes (auxins) with an appropriate solvent (e.g., methanol).

-

Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Add the derivatization agent (BSTFA) and heat (e.g., 70°C for 30 min). This step increases the volatility and thermal stability of the auxins, making them suitable for GC analysis.

-

GC-MS/MS Analysis: Inject the derivatized sample into the GC-MS/MS system. The gas chromatograph separates the different compounds in the sample. The mass spectrometer, operating in Selected Reaction Monitoring (SRM) mode, provides high selectivity and sensitivity for detecting the specific mass transitions of the derivatized analyte and its internal standard.

-

Quantification: The analyte concentration is determined by comparing the peak area ratio of the endogenous compound to its stable-labeled internal standard against a standard curve.[20]

Figure 2: High-throughput workflow for auxin quantification using GC-MS/MS.

Concluding Remarks and Future Perspectives

The mechanism of action of this compound is a clear example of molecular mimicry, where a synthetic compound hijacks a fundamental signaling pathway in plants. By binding to the TIR1/AFB co-receptor complex, it triggers the degradation of Aux/IAA repressors, leading to a sustained and lethal activation of auxin-responsive genes. This well-defined mechanism provides a solid foundation for understanding its herbicidal activity and selectivity.

Future research should continue to focus on the nuances of this interaction. Investigating the binding kinetics and specificities of novel phenoxyacetic acid derivatives with the full range of TIR1/AFB receptors across different plant species could unveil opportunities for developing more selective and effective herbicides. Furthermore, understanding the molecular basis of resistance, which can arise from mutations in the TIR1/AFB-Aux/IAA signaling pathway, is critical for sustainable weed management strategies.[22]

References

-

Phenoxy herbicide - Wikipedia. (n.d.). Wikipedia. [Link]

-

Liu, X., Hegeman, A. D., Gardner, G., & Cohen, J. D. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. PLoS ONE, 7(8), e43245. [Link]

-

Gawel, E., & Gorka, B. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia, 3(3), 884-893. [Link]

-

Gawel, E., & Gorka, B. (2023). Physical and chemical properties of phenoxyacetic acid herbicides. ResearchGate. [Link]

-

Gorka, B., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 27(21), 7486. [Link]

-

Biology with W.K. (2024, June 14). Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology. YouTube. [Link]

-

Chen, Q., et al. (2022). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. International Journal of Molecular Sciences, 23(22), 14076. [Link]

-

Liu, X., Hegeman, A. D., Gardner, G., & Cohen, J. D. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. ResearchGate. [Link]

-

Weijers, D., & Wagner, D. (2016). Auxin Signaling. Plant Physiology, 171(3), 1539-1549. [Link]

-

Jugulam, M., & Shyam, C. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Plant Science, 300, 110631. [Link]

-

Kim, J., & Nito, K. (2021). Chemical Biology in Auxin Research. Journal of Experimental Botany, 72(1), 1-15. [Link]

-

Le, K., & Hua, L. (2017). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 68(4), 621-633. [Link]

-

Powers, S. K., & Strader, L. C. (2016). Auxin signal transduction pathways. ResearchGate. [Link]

-

Sterling, T. M., & Namuth, D. M. (2016). Signal Transduction | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2. Plant & Soil Sciences eLibrary. [Link]

-

Han, L., et al. (2021). Molecular Mechanisms of Diverse Auxin Responses during Plant Growth and Development. International Journal of Molecular Sciences, 22(16), 8745. [Link]

-

Gaines, T. (2020, June 18). 10 - Webinar - Dr. Todd Gaines - Novel herbicide resistance mechanisms to synthetic auxins in weeds. YouTube. [Link]

-

Wang, R., & Estelle, M. (2016). Mechanisms of auxin signaling. Development, 143(18), 3226-3230. [Link]

-

Biology Discussion. (n.d.). Synthetic Auxins in Plants (With Diagram). Biology Discussion. [Link]

-

CliniSciences. (n.d.). Plant Growth Regulators - Auxins - Phenoxyacetic acid. CliniSciences. [Link]

-

Busi, R., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 78(10), 4059-4068. [Link]

-

Biology with W.K. (2024, June 21). Natural Auxins And Synthetic Auxins Hormone | Lec. 19 | Plant Physiology. YouTube. [Link]

-

Global Substance Registration System. (n.d.). This compound. gsrs.ncats.nih.gov. [Link]

-

Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]

-

Walsh, T. A., et al. (2006). Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis. Plant Physiology, 142(2), 542-552. [Link]

-

Simon, S., et al. (2022). Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters. Nature Communications, 13, 6720. [Link]

-

Song, Y. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]

-

ResearchGate. (n.d.). Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). ResearchGate. [Link]

-

Zulfiqar, F., et al. (2017). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Environmental Science and Pollution Research, 24(1), 55-71. [Link]

-

Hnatusz, M., et al. (2024). Synthetic auxin herbicide 2,4-D and its influence on a model BY-2 suspension. Plant Cell, Tissue and Organ Culture (PCTOC), 157(1), 1-14. [Link]

-

Raboy, V. (2020). Low phytic acid Crops: Observations Based on Four Decades of Research. Plants, 9(3), 330. [Link]

-

Collins, D. J., & Gaunt, J. K. (1971). The metabolism of 4-chloro-2-methylphenoxyacetic acid in plants. Biochemical Journal, 124(2), 9P. [Link]

-

Calderón Villalobos, L. I. A., et al. (2012). A combinatorial TIR1/AFB–AUX/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]

-

Collins, D. J., & Gaunt, J. K. (1971). The metabolism of 4-chloro-2-methylphenoxyacetic acid in plants. Biochemical Journal, 124(2), 9P. [Link]

-

Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]

-

Pose-Juan, E., et al. (2022). The Effect of Syringic Acid and Phenoxy Herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) on Soil, Rhizosphere, and Plant Endosphere Microbiome. Frontiers in Microbiology, 13, 891910. [Link]

-

Drew, M. C. (1997). Anaerobic Metabolism in Plants. Plant Physiology, 114(1), 1-2. [Link]

- US4608076A - Aminooxyacetic acid (AOA) as a plant growth inhibitor. (n.d.).

Sources

- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 2. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]

- 3. academic.oup.com [academic.oup.com]

- 4. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. xtbg.ac.cn [xtbg.ac.cn]

- 7. biologydiscussion.com [biologydiscussion.com]

- 8. Plant Growth Regulators - Auxins - Phenoxyacetic acid Clinisciences [clinisciences.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. cdn.nufarm.com [cdn.nufarm.com]

- 12. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. experts.umn.edu [experts.umn.edu]

- 22. researchgate.net [researchgate.net]

A Framework for the Experimental Validation of the Auxin-like Activity of 4-Ethoxyphenoxyacetic Acid

An In-depth Technical Guide

Abstract

Phenoxyacetic acid derivatives represent a significant class of synthetic auxins, widely utilized in agriculture and plant science research.[1][2] 4-Ethoxyphenoxyacetic acid, by virtue of its chemical structure, is predicted to exhibit auxin-like activity, mimicking the endogenous plant hormone Indole-3-acetic acid (IAA). This guide provides a comprehensive theoretical framework for its mechanism of action and presents a detailed, multi-stage experimental workflow for the validation of its biological activity. We will detail the molecular basis for its presumed interaction with the canonical auxin signaling pathway and provide robust, step-by-step protocols for in-planta bioassays and molecular-level gene expression analysis. This document is intended for researchers in plant biology, agrochemical development, and drug discovery, offering a self-validating system to rigorously characterize the physiological and molecular effects of this compound.

Introduction: The Rationale for Investigating this compound

Auxins are a class of plant hormones that orchestrate a vast array of developmental processes, from cell elongation and division to root formation and apical dominance.[3] The primary natural auxin, Indole-3-acetic acid (IAA), exerts its effects by binding to a co-receptor complex, initiating a signaling cascade that alters gene expression.[4] Synthetic auxins, such as those from the phenoxyacetic acid class, are compounds that structurally mimic IAA and can hijack this native signaling pathway.[5][6] Often, these synthetic molecules are more stable than IAA, leading to exaggerated and uncontrolled growth responses, a principle that underpins their use as herbicides.[7]

This compound (Chemical Formula: C₁₀H₁₂O₄) is a derivative of phenoxyacetic acid.[8] Its structural analogy to known active synthetic auxins, like 2,4-Dichlorophenoxyacetic acid (2,4-D), provides a strong theoretical basis for predicting its function as a plant growth regulator. However, a detailed characterization of its specific biological activity is not extensively documented in publicly available literature. This guide, therefore, serves as a complete roadmap for the scientific investigation of this compound. We will first explore the established mechanism of auxin action and then propose a rigorous, three-part experimental workflow to definitively characterize the auxin-like properties of this compound.

The Molecular Target: The Canonical Auxin Signaling Pathway

The activity of all auxin-like compounds is mediated through a well-defined nuclear signaling pathway. Understanding this pathway is critical to interpreting experimental results and confirming the mechanism of action for this compound.

The core components of this pathway are the TIR1/AFB F-box proteins, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.[9][10] In the absence of auxin, Aux/IAA proteins bind to ARFs, preventing them from activating the transcription of auxin-responsive genes.[4]

Auxin acts as a "molecular glue," promoting the interaction between the TIR1/AFB proteins and the Aux/IAA repressors.[11][12] This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[4] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then bind to Auxin Response Elements (AuxREs) in the promoters of target genes, initiating their transcription and leading to a physiological response.[13][14] Synthetic auxins like this compound are hypothesized to function by binding to the TIR1/AFB proteins in the same manner as IAA.[6]

Figure 1: The canonical auxin signaling pathway, the presumed target for this compound.

Proposed Experimental Workflow for Validation

To empirically validate and quantify the auxin-like activity of this compound, we propose a sequential workflow. This process begins with broad physiological screening using established in-planta bioassays and progresses to specific molecular analysis of target gene expression.

Figure 2: Proposed experimental workflow for characterizing this compound.

Protocol 1: Avena (Oat) Coleoptile Elongation Bioassay

This classic bioassay provides a quantitative measure of auxin activity based on the hormone's ability to stimulate cell elongation.[15]

Objective: To determine if this compound promotes cell elongation in a manner comparable to the natural auxin IAA.

Methodology:

-

Seed Germination:

-

Germinate Avena sativa (oat) seeds on moist filter paper in complete darkness for 72-96 hours at 25°C.[3] This ensures coleoptiles are straight and etiolated.

-

A dim red light can be used for brief manipulations, as it does not induce phototropic responses.

-

-

Preparation of Test Solutions:

-

Prepare a 1 mM stock solution of this compound in a minimal amount of DMSO, then bring to volume with deionized water.

-

Prepare a 1 mM stock solution of Indole-3-acetic acid (IAA) as a positive control.

-

Prepare a "vehicle" control solution containing the same concentration of DMSO used for the stock solutions.

-

Create a dilution series for both this compound and IAA (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) in a buffered basal medium (e.g., 2% sucrose, 10 mM potassium phosphate, pH 6.0).

-

-

Coleoptile Sectioning:

-

Excise the apical 2-3 mm from the coleoptiles to remove the endogenous source of auxin.[16]

-

From the remaining coleoptile, cut 10 mm long sub-apical sections. Keep these sections in the basal medium to prevent dehydration.

-

-

Incubation:

-

Randomly distribute 10-15 coleoptile sections into petri dishes containing the prepared test and control solutions.

-

Incubate the dishes in complete darkness at 25°C for 18-24 hours.[16]

-

-

Data Collection and Analysis:

-

Measure the final length of each coleoptile section to the nearest 0.5 mm.

-

Calculate the mean elongation and standard deviation for each treatment group.

-

Plot the mean elongation against the log of the concentration to generate dose-response curves. A bell-shaped curve is expected, as very high concentrations of auxins can be inhibitory.[3]

-

Trustworthiness Check: The inclusion of a vehicle control and a positive control (IAA) allows for the validation of the experimental system. The dose-response curve demonstrates a concentration-dependent effect, which is a hallmark of specific biological activity.

Protocol 2: Root Growth Inhibition Bioassay

This assay is highly sensitive and leverages the fact that while auxins promote root initiation, they inhibit the elongation of the primary root at moderate to high concentrations.[17][18][19] Arabidopsis thaliana is an ideal model system for this protocol.

Objective: To quantify the dose-dependent inhibitory effect of this compound on primary root growth.

Methodology:

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds using 70% ethanol followed by a bleach solution, with sterile water rinses.

-

Plate seeds on square petri dishes containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

-

Cold-stratify at 4°C for 2-3 days to synchronize germination.

-

-

Preparation of Treatment Plates:

-

Prepare MS agar plates as above, and after autoclaving and cooling, add this compound from a filter-sterilized stock to achieve a final concentration gradient (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).

-

Prepare a parallel set of plates with IAA as a positive control.

-

-

Seedling Growth and Transfer:

-

Germinate the seeds by placing the plates vertically in a growth chamber (22°C, 16h light/8h dark cycle).

-

After 4-5 days, when seedlings have a visible primary root, carefully transfer them to the treatment plates (5-10 seedlings per plate).

-

-

Incubation and Measurement:

-

Return the treatment plates to the growth chamber and orient them vertically.

-

After an additional 3-5 days, scan the plates at high resolution.

-

Use image analysis software (e.g., ImageJ) to measure the length of new root growth from the point of transfer.

-

-

Data Analysis:

-

Calculate the mean root growth and standard deviation for each concentration.

-

Normalize the data by expressing the mean root growth as a percentage of the control (0 nM) group.

-

Plot the normalized root growth against the log of the concentration and perform a nonlinear regression to calculate the EC₅₀ (half-maximal effective concentration) value.

-

Trustworthiness Check: The use of a sterile technique minimizes confounding variables. The quantitative EC₅₀ value provides a robust metric for comparing the potency of this compound to the natural hormone IAA.

Protocol 3: Gene Expression Analysis of Auxin-Responsive Genes

Confirmation of the auxin-like mechanism of action requires demonstrating that this compound induces the transcription of known auxin-responsive genes.[20] Quantitative Real-Time PCR (qPCR) is the standard method for this analysis.

Objective: To measure the change in transcript abundance of key auxin-responsive marker genes (e.g., IAA1, IAA19) in response to treatment with this compound.[21]

Methodology:

-

Plant Material and Treatment:

-

Grow Arabidopsis thaliana seedlings in liquid MS medium for 7-10 days.

-

Treat the seedlings with a predetermined effective concentration of this compound (informed by the root assay, e.g., 1 µM).

-

Include a vehicle-treated control group and an IAA-treated positive control group.

-

Harvest whole seedlings at various time points (e.g., 0, 30, 60, 120 minutes) and flash-freeze in liquid nitrogen.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the frozen tissue using a commercial kit or a Trizol-based method.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Design and validate qPCR primers for target auxin-responsive genes (e.g., IAA1, IAA19) and a stable reference gene (e.g., ACTIN2, UBQ10).

-

Prepare qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers.

-

Run the reactions on a qPCR instrument, including a dissociation (melt) curve analysis to ensure product specificity.

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) values for each reaction.

-

Calculate the relative expression of target genes using the ΔΔCq method.

-

Normalize the expression of the target genes to the reference gene for each sample.

-

Express the results as fold-change relative to the time-zero or vehicle-treated control.

-

Trustworthiness Check: The use of a stable reference gene corrects for variations in RNA input and reverse transcription efficiency. Time-course analysis demonstrates a dynamic transcriptional response, and comparison with IAA treatment directly validates the auxin-specificity of the observed gene induction.

Expected Data and Interpretation

The successful execution of this workflow will generate quantitative data that can be systematically summarized and interpreted.

Table 1: Hypothetical Quantitative Data Summary for this compound

| Assay | Metric | This compound | Indole-3-acetic acid (IAA) | Interpretation |

| Coleoptile Elongation | Optimal Concentration | ~1-10 µM | ~1-10 µM | Demonstrates promotion of cell expansion, a key auxin effect. |

| Max Elongation (% over control) | 150% | 165% | Quantifies the magnitude of the growth response. | |

| Root Growth Inhibition | EC₅₀ | 85 nM | 60 nM | Provides a precise measure of potency; a lower EC₅₀ indicates higher potency. |

| Gene Expression (qPCR) | Fold Change (IAA19, 1 hr) | 12-fold | 15-fold | Confirms activation of the canonical auxin signaling pathway at the molecular level. |

A positive result in the coleoptile assay, a dose-dependent inhibition in the root assay, and a rapid induction of auxin-responsive genes would collectively provide compelling evidence that this compound functions as a synthetic auxin.

Chemical Properties and Safety Considerations

-

IUPAC Name: 2-(4-ethoxyphenoxy)acetic acid

-

CAS Number: 5327-91-3[22]

-

Molecular Formula: C₁₀H₁₂O₄[8]

-

Synthesis: Can be prepared via a multi-step process starting from phenetole, proceeding through intermediates like 4-ethoxy benzaldehyde and 4-ethoxy-alpha-hydroxyphenylacetic acid.[23] This route avoids the use of highly toxic sodium cyanide, which may be used in alternative synthesis pathways.[23]

-

Safety: No comprehensive toxicological data is available. Standard laboratory precautions should be taken.[24] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood. In case of contact, wash skin thoroughly with soap and water.[24] Consult the Safety Data Sheet (SDS) for full handling and disposal information.

Conclusion

This technical guide outlines a robust, scientifically-grounded framework for the comprehensive evaluation of this compound. By postulating its activity based on the established mechanism of auxin signaling and providing detailed, self-validating experimental protocols, this document serves as a complete resource for its characterization. The proposed workflow, progressing from physiological bioassays to molecular analysis, will enable researchers to definitively determine the auxin-like properties of this compound, quantify its potency, and confirm its mechanism of action. The successful completion of these studies will significantly contribute to the understanding of this compound and its potential applications in plant science and agriculture.

References

-

Askiitians Tutor Team. (2025, August 16). What is Auxin bioassay? askIITians. [Link]

-

Wikipedia contributors. (n.d.). Phenoxy herbicide. Wikipedia. [Link]

-

Vedantu. (n.d.). What is Auxin bioassay class 11 biology CBSE. [Link]

-

Biology Discussion. (n.d.). Auxins: History, Bioassay, Function and Uses. [Link]

-

Niedergang-Kamien, E., & Skoog, F. (1956). Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin. Physiologia Plantarum, 9(4), 624-638. [Link]

-

Intra Radice. (n.d.). BIOASSAYS. [Link]

-

Scribd. (n.d.). Auxin Bioassay. [Link]

-

Qi, L., et al. (2023). Distinct functions of TIR1 and AFB1 receptors in auxin signalling. bioRxiv. [Link]

-

Li, S., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1050370. [Link]

-

Biology Discussion. (n.d.). Bioassay of Phytohormones | Botany. [Link]

-

Vedantu. (n.d.). The bioassay of auxin is aAvena curvature test bCallus class 11 biology CBSE. [Link]

-

Wang, R., & Estelle, M. (2014). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology, 21, 51-58. [Link]

-

Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545. [Link]

-

Salehin, M., et al. (2015). SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. Annual Review of Plant Biology, 66, 113-139. [Link]

-

Sato, A., & Yamamoto, K. T. (2008). Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression. Plant and Cell Physiology, 49(10), 1495-1509. [Link]

-

Sato, A., & Yamamoto, K. T. (2008). Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression. Plant and Cell Physiology, 49(10), 1495-1509. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Mechanism of Action: How Phenoxy Herbicides Work. [Link]

-

Chen, Y., et al. (2022). Genome-wide Identification and Expression Analysis of Auxin Response Factor Genes in Arabian Jasmine in Different Tissues and under Indole-3-acetic Acid Treatment. HortScience, 57(12), 1546-1555. [Link]

-

Zhang, Z., et al. (2023). Genome-Wide Identification and Expression Analysis of Auxin Response Factor Gene Family in Linum usitatissimum. International Journal of Molecular Sciences, 24(13), 11025. [Link]

-

Li, S., et al. (2023). The Identification of Auxin Response Factors and Expression Analyses of Different Floral Development Stages in Roses. International Journal of Molecular Sciences, 24(2), 1637. [Link]

-

askIITians. (2025, March 11). Auxin can be bioassayed by(a)Lettuce hypocotyl elongation(b)Avena col. [Link]

- Google Patents. (n.d.). CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.

-

ResearchGate. (n.d.). Root growth inhibition by auxin subclasses for both Col‐0 and the...[Link]

-

Fendrych, M., et al. (2018). Rapid and reversible root growth inhibition by TIR1 auxin signalling. Nature Plants, 4(7), 453-456. [Link]

-

ResearchGate. (n.d.). Physical and chemical properties of phenoxyacetic acid herbicides. [Link]

-

UNI ScholarWorks. (n.d.). Bioassay and Corn Coleoptiles. [Link]

-

Family Plot. (2018, August 4). Phenoxy Herbicides. YouTube. [Link]

-

ResearchGate. (n.d.). Oat Coleoptiles straight growth test for Auxin (IAA). [Link]

-

LookChem. (n.d.). This compound Safety Data Sheets(SDS). [Link]

-

Rayle, D. L. (1973). Auxin-induced growth of Avena coleoptiles involves two mechanisms with different pH optima. Plant Physiology, 51(3), 544-546. [Link]

-

Winkler, M., et al. (2021). Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters. Nature Communications, 12(1), 6653. [Link]

-

Global Substance Registration System. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). Auxin inhibition of primary root growth and auxin induction of LR...[Link]

-

Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]

-

Todd, P. G., et al. (2020). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 76(2), 596-605. [Link]

-

Fendrych, M., et al. (2016). TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls. eLife, 5, e19048. [Link]

-

Walsh, T. A., et al. (2006). Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis. Plant Physiology, 142(2), 542-552. [Link]

-

Gaither, D. H. (1975). regulation of geotropism, growth, and ethylene production by inhibitors of auxin transport. Plant Physiology, 55(6), 1082-1086. [Link]

-

Raghavan, C., et al. (2006). Regulation of genes associated with auxin, ethylene and ABA pathways by 2,4-dichlorophenoxyacetic acid in Arabidopsis. Journal of Plant Physiology, 163(12), 1259-1271. [Link]

-

Sukumar, P., et al. (2013). Alkoxy-auxins Are Selective Inhibitors of Auxin Transport Mediated by PIN, ABCB, and AUX1 Transporters. Journal of Biological Chemistry, 288(22), 15551-15562. [Link]

-

Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 26(3), 203-211. [Link]

-

Grossmann, K. (2010). Auxin herbicides: Current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

- Google Patents. (n.d.).

Sources

- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 2. What is Phenoxyacetic acid used for?_Chemicalbook [chemicalbook.com]

- 3. biologydiscussion.com [biologydiscussion.com]

- 4. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 5. nbinno.com [nbinno.com]

- 6. xtbg.ac.cn [xtbg.ac.cn]

- 7. researchgate.net [researchgate.net]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway (Journal Article) | OSTI.GOV [osti.gov]

- 10. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. pnas.org [pnas.org]

- 13. hort [journals.ashs.org]

- 14. mdpi.com [mdpi.com]

- 15. BIOASSAYS • Intra Radice [intraradice.com]

- 16. scholarworks.uni.edu [scholarworks.uni.edu]

- 17. What is Auxin bioassay class 11 biology CBSE [vedantu.com]

- 18. Rapid and reversible root growth inhibition by TIR1 auxin signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Regulation of genes associated with auxin, ethylene and ABA pathways by 2,4-dichlorophenoxyacetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound | 5327-91-3 [m.chemicalbook.com]

- 23. CN102531884A - Method for preparing 4-ethoxy phenylacetic acid - Google Patents [patents.google.com]

- 24. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

4-Ethoxyphenoxyacetic Acid: A Prospective Analysis of Potential Biological and Physiological Effects

Abstract

4-Ethoxyphenoxyacetic acid is a phenoxyalkanoic acid derivative with a well-defined chemical structure. However, a comprehensive review of the scientific literature reveals a notable scarcity of research into its specific biological and physiological effects within mammalian systems. This technical guide addresses this knowledge gap by providing a foundational overview of this compound, summarizing its known chemical properties and toxicological profile based on available safety data. More importantly, this document serves as a prospective analysis, outlining potential avenues of biological activity by drawing comparisons to structurally analogous compounds. We will explore hypothetical mechanisms of action, including potential roles as a peroxisome proliferator-activated receptor (PPAR) modulator and its relationship with the broader class of phenoxyacetic acids. This guide is intended for researchers, scientists, and drug development professionals, aiming to stimulate and guide future in-vitro and in-vivo investigations into the bioactivity of this understudied molecule.

Introduction and Chemical Profile

This compound belongs to the phenoxyacetic acid family of organic compounds. Its structure consists of a phenoxy group substituted with an ethoxy group at the para (4) position, linked to an acetic acid moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 5327-91-3 | [1] |

| Molecular Formula | C₁₀H₁₂O₄ | [2] |

| Molecular Weight | 196.20 g/mol | [1] |

| Boiling Point | 339.4°C at 760 mmHg | [2] |

| Flash Point | 133.9°C | [2] |

| Vapor Pressure | 3.59E-05mmHg at 25°C | [2] |

While synthesis methods for this compound and its derivatives are documented, the biological and physiological implications of this specific molecule remain largely unexplored in the public domain. This presents a unique opportunity for novel research and discovery.

Toxicological Summary

The current understanding of the toxicological profile of this compound is primarily derived from safety data sheets (SDS). It is important to note that this information is intended for safe handling in a laboratory or industrial setting and does not provide a detailed picture of its systemic effects or mechanism of toxicity.

General Toxicity:

-

Oral: Harmful if swallowed.

-

Dermal: Causes skin irritation[3].

-

Ocular: Causes serious eye irritation[3].

-

Inhalation: May cause respiratory irritation[3].

At present, there are no comprehensive studies on the carcinogenicity, mutagenicity, or reproductive toxicity of this compound publicly available[4]. The primary hazards are associated with direct contact and ingestion[3].

Prospective Biological and Physiological Effects: Avenues for Future Research

Based on the chemical structure of this compound, we can hypothesize several potential areas of biological activity that warrant investigation. These hypotheses are drawn from the known effects of structurally related molecules.

Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs[5]. Given the structural similarity of this compound to certain synthetic PPAR agonists, particularly those with a phenoxyacetic acid backbone, it is plausible that it could interact with one or more PPAR isoforms (α, γ, or δ).

Activation of PPARs has numerous physiological effects:

-

PPARα: Primarily expressed in the liver, kidney, heart, and muscle, its activation leads to increased fatty acid oxidation and is the target of fibrate drugs used to treat hyperlipidemia.

-

PPARγ: Highly expressed in adipose tissue, its activation promotes adipocyte differentiation and enhances insulin sensitivity. Thiazolidinediones, a class of drugs for type 2 diabetes, are potent PPARγ agonists.

-

PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation and energy homeostasis[6].

Research Directive: Initial screening of this compound should include in-vitro luciferase reporter assays to determine its ability to activate PPARα, PPARγ, and PPARβ/δ.

Potential Anti-Inflammatory Effects

Inflammation is a complex biological response, and its modulation is a key therapeutic strategy for many diseases. The activation of PPARs, particularly PPARα and PPARγ, is known to have anti-inflammatory effects. If this compound is found to be a PPAR agonist, it may also exhibit anti-inflammatory properties.

Research Directive: In-vitro studies using macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) could be employed to assess the effect of this compound on the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6[7][8][9][10].

Auxin-like Activity in Plants

Phenoxyacetic acids are a well-known class of synthetic auxins, which are plant hormones that regulate growth and development. Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) are widely used as herbicides[11]. It is highly probable that this compound exhibits auxin-like activity in plants, although the extent and specificity of this activity are unknown. While this is outside the scope of mammalian drug development, it is a crucial aspect of its biological profile.

Proposed Experimental Workflow for Bioactivity Screening

For researchers interested in elucidating the biological effects of this compound, a tiered screening approach is recommended.

Step-by-Step Methodologies

Protocol 1: In-Vitro PPAR Activation Assay

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

-

Transfection: Co-transfect cells with a PPAR expression vector (for PPARα, γ, or δ) and a luciferase reporter plasmid containing a PPAR response element (PPRE). A β-galactosidase plasmid can be co-transfected for normalization.

-

Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound. Include a vehicle control and a known PPAR agonist as a positive control.

-

Lysis and Assay: After 24-48 hours of treatment, lyse the cells and measure luciferase and β-galactosidase activity using appropriate assay kits.

-

Data Analysis: Normalize luciferase activity to β-galactosidase activity. Compare the fold-change in luciferase activity in treated cells to the vehicle control to determine the extent of PPAR activation.

Protocol 2: In-Vitro Anti-Inflammatory Assay

-

Cell Culture: Plate RAW 264.7 macrophages in a multi-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the media. Include a vehicle control and an LPS-only control.

-

Incubation: Incubate the cells for 18-24 hours.

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.

-

Cytokines (TNF-α, IL-6): Quantify the concentration of cytokines in the supernatant using ELISA kits.

-

-

Data Analysis: Compare the levels of inflammatory mediators in cells treated with this compound and LPS to those treated with LPS alone.

Conclusion and Future Directions

This compound represents a molecule with a significant lack of characterization regarding its biological and physiological effects in mammalian systems. Its structural similarity to known PPAR agonists and other bioactive phenoxyacetic acids suggests that it may possess interesting pharmacological properties, particularly in the realms of metabolic regulation and inflammation. The toxicological data available is currently limited to acute, high-level exposure warnings.

This guide serves as a call to the research community to investigate the potential of this compound. The proposed experimental workflows provide a starting point for a systematic evaluation of its bioactivity. Future research should focus on comprehensive in-vitro screening, followed by mechanistic studies to identify molecular targets and, if warranted, in-vivo studies in relevant disease models. Such investigations will be crucial in determining whether this compound holds any promise as a therapeutic agent or if it is primarily of interest in other fields, such as agriculture.

References

- Sigma-Aldrich. (2024).

- AK Scientific, Inc. (n.d.). Safety Data Sheet for 3-(4-Ethoxyphenoxy)propanoic acid.

- Thermo Fisher Scientific. (2025).

- Cayman Chemical. (2025). Safety Data Sheet for 2,4-Dichlorophenoxy Acetic Acid.

- Fisher Scientific. (2025).

- Acta Poloniae Pharmaceutica. (1982).

- Pourcet, B., & Pineda-Torra, I. (2018).

- Göttlicher, M., et al. (1992).

- PubChem. (n.d.). 4-Ethoxyphenol.

- Liu, Y., et al. (2015).

- Kadegowda, A. K. G., et al. (2019).

- Göttlicher, M., et al. (1992). Fatty acid activation of peroxisome proliferator-activated receptor (PPAR). Journal of Steroid Biochemistry and Molecular Biology.

- Forman, B. M., et al. (1997). 4-Hydroxynonenal is an endogenous ligand for the orphan nuclear receptor Nrf2. PMC.

- Al-Ostath, S., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.

- Ben-Abdelkader, T., et al. (2024). Phytochemical Screening, Physicochemical Profiling, and Bioactivity Assessment of Ceratonia Siliqua Seed Aqueous Extract: Antioxidant. I.R.I.S..

- U.S. Environmental Protection Agency. (n.d.). Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA) and Structures Related to 4-CPA.

- Tyagi, S., et al. (2016). Role of Peroxisome Proliferator-Activated Receptors (PPARs) in Energy Homeostasis of Dairy Animals: Exploiting Their Modulation through Nutrigenomic Interventions. MDPI.

- Roberts, D. M., et al. (2010). Intentional self-poisoning with the chlorophenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA). PMC.

- Wang, Y., et al. (2016).

- Armstrong, L. E., et al. (2021). Beneficial effects of eicosapentaenoic acid on the metabolic profile of obese female mice entails upregulation of HEPEs and increased abundance of enteric Akkermansia Muciniphila. PMC.

- Kim, M.-S., et al. (2021). Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.

- Wang, S., et al. (2021). Effect of ω-3 Polyunsaturated Fatty Acids-Derived Bioactive Lipids on Metabolic Disorders. Frontiers in Pharmacology.

- Lee, H.-N., & Shin, S.-A. (2020). Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid. MDPI.

- Armstrong, L. E., et al. (2021).

- Al-Ostath, S., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PMC.

- ChemicalBook. (n.d.). This compound | 5327-91-3.

- LookChem. (n.d.).

- ChemNet. (n.d.). This compound.

- Ahern, K. (2012).

- N'JOY Biochemistry. (2021). 10: Fatty acid oxidation part 2 | Lipid Metabolism-10 | Biochemistry. YouTube.

- Bukowska, B. (2012). Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms.

- van Lonkhuyzen, J., et al. (2020). The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

- Kim, M.-S., et al. (2021). Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.

Sources

- 1. This compound | 5327-91-3 [m.chemicalbook.com]

- 2. This compound | 5327-91-3 [chemnet.com]

- 3. aksci.com [aksci.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The inhibition of lipopolysaccharide-induced macrophage inflammation by 4 compounds in Hypericum perforatum extract is partially dependent on the activation of SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intentional self-poisoning with the chlorophenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Ethoxyphenoxyacetic Acid (CAS 5327-91-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxyphenoxyacetic acid, registered under CAS number 5327-91-3, is a member of the phenoxyacetic acid class of organic compounds. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, spectral analysis, and known biological activities, offering valuable insights for its application in research and drug development. While direct extensive research on this specific molecule is not widely published, its structural similarity to other well-studied phenoxyacetic acid derivatives allows for informed postulations regarding its potential pharmacological relevance.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.2 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 143-144 °C | [2] |

| Boiling Point | 339.4 °C at 760 mmHg (Predicted) | [3] |

| Solubility | Information not widely available, likely soluble in organic solvents like methanol, ethanol, and DMSO. | |

| InChI Key | NSVKLONIKJVUPZ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCOC1=CC=C(C=C1)OCC(=O)O |

Synthesis of this compound

The synthesis of this compound can be achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers. This process involves the reaction of a phenoxide with an organohalide.

Synthetic Workflow Diagram

Caption: Williamson ether synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for phenoxyacetic acid synthesis.

Materials:

-

4-Ethoxyphenol

-

Sodium chloroacetate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Standard laboratory glassware for reflux, filtration, and recrystallization

Procedure:

-

Preparation of Sodium 4-Ethoxyphenoxide: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-ethoxyphenol in an aqueous solution of sodium hydroxide. The reaction should be stirred at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide salt.

-

Williamson Ether Synthesis: To the solution of sodium 4-ethoxyphenoxide, add an equimolar amount of sodium chloroacetate dissolved in water.

-

Reaction at Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with dilute hydrochloric acid until a pH of approximately 2 is reached. This will precipitate the crude this compound.

-

Purification: Collect the crude product by vacuum filtration and wash with cold distilled water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Spectroscopic Analysis

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons (two doublets, characteristic of a para-substituted benzene ring), and the methylene protons of the acetic acid moiety (a singlet).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the ethoxy carbons, the aromatic carbons (with symmetry indicating para-substitution), the methylene carbon, and the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretching of the carbonyl group. Absorptions in the 1000-1300 cm⁻¹ range are expected for the C-O stretching of the ether linkage.[4]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of phenoxyacetic acid derivatives has been extensively studied, revealing a range of pharmacological activities.[2]

Potential as an Anti-inflammatory Agent

Many phenoxyacetic acid derivatives are known to exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are key enzymes in the biosynthetic pathway of prostaglandins, which are potent mediators of inflammation and pain.[1]

Caption: Postulated mechanism of anti-inflammatory action via COX inhibition.

The structural features of this compound, particularly the carboxylic acid moiety, are common among non-steroidal anti-inflammatory drugs (NSAIDs) and are crucial for binding to the active site of COX enzymes.

Potential as an Antidiabetic Agent

Recent research has identified phenoxyacetic acid derivatives as agonists of the free fatty acid receptor 1 (FFA1), a promising target for the treatment of type 2 diabetes.[5] Agonism of FFA1 in pancreatic β-cells potentiates glucose-stimulated insulin secretion. The potential of this compound to act as an FFA1 agonist warrants further investigation.

Other Potential Applications

Derivatives of phenoxyacetic acid have also been explored for their antimicrobial and antioxidant activities.[2]

Safety and Handling

Based on available safety data sheets for structurally similar compounds, this compound should be handled with care in a laboratory setting.

-

Hazard Classifications: May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.[6]

-

Precautionary Measures: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

Conclusion

This compound (CAS 5327-91-3) is a compound with a well-defined chemical structure and accessible synthetic route. While direct biological data is sparse, its inclusion in the phenoxyacetic acid family suggests a strong potential for pharmacological activity, particularly in the areas of anti-inflammatory and antidiabetic research. This guide provides a foundational understanding of its properties and potential applications, encouraging further investigation into its therapeutic utility by the scientific community.

References

-

PubChem. Benzeneacetic acid, 4-ethoxy-. National Center for Biotechnology Information. Available from: [Link]

-

Journal of Emerging Technologies and Innovative Research. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Available from: [Link]

-

PubChem. 4-Ethoxybenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

NIST. Benzoic acid, 4-ethoxy-, ethyl ester. National Institute of Standards and Technology. Available from: [Link]

-

PubMed Central. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... National Center for Biotechnology Information. Available from: [Link]

-

GSRS. This compound. Global Substance Registration System. Available from: [Link]

-

PubMed. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. National Center for Biotechnology Information. Available from: [Link]

-

NIST. (4-methylphenoxy)acetic acid. National Institute of Standards and Technology. Available from: [Link]

-

NIST. 4-Methoxyphenylacetic acid ethyl ester. National Institute of Standards and Technology. Available from: [Link]

- Google Patents. Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids.

-

MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives.... Available from: [Link]

-

University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids.... Available from: [Link]

-

PubMed. [Synthesis and pharmacological properties of new 4-chlorophenoxyacetic acid derivatives]. National Center for Biotechnology Information. Available from: [Link]

-

Chemguide. interpreting infra-red spectra. Available from: [Link]

-

Nature. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Available from: [Link]

-

NIH. Analysis of Hydroxy Fatty Acids from the Pollen of Brassica campestris L. var. oleifera DC. by UPLC-MS/MS. National Institutes of Health. Available from: [Link]

-

MDPI. Evaluation of Anti-Inflammatory, Antidiabetic, Antioxidant, and Anticholinergic Activities.... Available from: [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. 4-Ethoxybenzoic acid(619-86-3) 1H NMR spectrum [chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzeneacetic acid, 4-ethoxy- | C10H12O3 | CID 78631 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Ethoxyphenoxyacetic Acid: A Comprehensive Technical Guide to Safety, Toxicity, and Handling

This guide provides an in-depth overview of the safety, toxicity, and handling of 4-Ethoxyphenoxyacetic acid, tailored for researchers, scientists, and professionals in the field of drug development. The information presented herein is a synthesis of available data and established safety protocols, designed to foster a culture of safety and informed risk management in the laboratory.

Chemical and Physical Identity

This compound is a phenoxyacetic acid derivative. Understanding its fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.2 g/mol | [1] |

| CAS Number | 5327-91-3 | |

| Appearance | Solid (form may vary) | |

| Synonyms | 2-(4-ethoxyphenoxy)acetic acid |

Toxicological Profile: An Evidence-Based Assessment

Comprehensive toxicological data for this compound is limited. Therefore, this profile incorporates data from structurally related phenoxyacetic acid derivatives to provide a conservative and precautionary assessment of potential hazards. It is imperative for researchers to handle this compound with the assumption that it may possess similar toxicological properties to its analogues until specific data becomes available.

Acute Toxicity

Based on the GHS classification from aggregated sources, this compound is considered to have moderate acute toxicity.[2]

-

Oral: Harmful if swallowed.[2]

-

Dermal: Data not available. Assumed to be potentially harmful.

-

Inhalation: May cause respiratory irritation.[2]

Data from a structurally similar compound, (4-nonylphenoxy)acetic acid, shows a median lethal dose (LD50) of 1674 mg/kg body weight in rats, indicating moderate acute oral toxicity.[3]

Irritation and Corrosivity

-

Skin: Causes skin irritation.[2][4] Prolonged or repeated contact may lead to dermatitis.

-

Eyes: Causes serious eye irritation.[2][4] Direct contact can result in significant eye damage.

Studies on (4-nonylphenoxy)acetic acid have shown it to be corrosive to the skin and eyes of rabbits.[3][5]

Sensitization

There is no specific data on the sensitization potential of this compound. However, some phenoxyacetic acid derivatives have been shown to be skin sensitizers.[3] Therefore, it is prudent to handle this compound as a potential skin sensitizer.

Chronic and Sub-chronic Toxicity

Carcinogenicity, Mutagenicity, and Reproductive Toxicity (CMR)

-

Carcinogenicity: There are no specific carcinogenicity studies for this compound. The structurally related herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) has been classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B).[7]

-

Mutagenicity: Data on the mutagenic potential of this compound is not available. Studies on 2,4-D have shown mixed results, with some indicating a potential for genotoxicity.[8] (4-nonylphenoxy)acetic acid was not found to be genotoxic in in-vitro and in-vivo studies.[3][5]

-

Reproductive and Developmental Toxicity: No specific reproductive or developmental toxicity studies have been identified for this compound. A study on (4-nonylphenoxy)acetic acid in rats showed no effects on fertility or development.[3][5] However, some other phenoxyacetic acid derivatives have been shown to have reproductive effects in animal studies.[9]

Hazard Communication and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from PubChem.[2]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling this compound. The hierarchy of controls should be applied to minimize exposure.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is required when handling powders or creating solutions to avoid inhalation of dust or aerosols.

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent skin and eye contact.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed frequently.

-

Lab Coat: A buttoned lab coat should be worn to protect street clothing.

-

Additional Protection: For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron and arm sleeves are recommended.

-

-

Respiratory Protection: If work cannot be conducted in a fume hood and there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. Respirator use requires a formal respiratory protection program, including fit testing and training.

Experimental Protocols for Safe Laboratory Operations

Adherence to standardized protocols is critical for ensuring safety and experimental reproducibility.

Protocol for Conducting a Chemical Risk Assessment

This protocol outlines the steps for performing a risk assessment before working with this compound.

-

Hazard Identification:

-

Review the Safety Data Sheet (SDS) and this technical guide to understand the chemical's hazards (acute toxicity, irritation, potential CMR properties).

-

Consider the physical form of the chemical (solid, solution) and the potential for dust or aerosol generation.

-

-